

# Application Notes and Protocols: Ultrasound-Guided Sodium Morrhuate Injection

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |
|----------------------|------------------|-----------|--|--|--|
| Compound Name:       | Sodium Morrhuate |           |  |  |  |
| Cat. No.:            | B15560553        | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Sodium morrhuate** is a sterile solution derived from the saponification of selected cod liver oils. It functions as a sclerosing agent, indicated for the therapeutic obliteration of vascular structures, including primary varicose veins, venous malformations, and other vascular abnormalities.[1] The mechanism of action involves inducing a controlled inflammatory response within the vascular intima, leading to thrombus formation, subsequent fibrosis, and eventual occlusion of the target vessel.[2][3][4] As a strong detergent sclerosant, it disrupts cell surface lipids, causing the desquamation of endothelial cells.[5] Ultrasound guidance is a critical component of the modern application of **sodium morrhuate**, enhancing precision and safety by allowing for real-time visualization of the needle placement and sclerosant distribution, thereby minimizing the risk of extravasation and damage to adjacent structures.[6]

## **Quantitative Data Summary**

The dosage and concentration of **sodium morrhuate** are highly dependent on the size, location, and type of the vascular lesion being treated. The following tables summarize quantitative data from clinical applications.

Table 1: Dosage and Concentration for Varicose Veins



| Vein Size       | Typical<br>Concentration | Volume per<br>Injection | Maximum<br>Dose per<br>Session | Reference |
|-----------------|--------------------------|-------------------------|--------------------------------|-----------|
| Small to Medium | 5% (50 mg/mL)            | 1-2 mL                  | 250 mg (5 mL)                  | [1][4][7] |
| Large           | 5% (50 mg/mL)            | 3-5 mL                  | 250 mg (5 mL)                  | [1][4][7] |

Note: Therapy may be repeated at 5 to 7-day intervals based on patient response.[1][7]

Table 2: Clinical Efficacy in Vascular Malformations

| Sclerosing<br>Agent                    | Complete<br>Response<br>Rate | Overall<br>Response<br>Rate | Key<br>Complications<br>Noted           | Reference |
|----------------------------------------|------------------------------|-----------------------------|-----------------------------------------|-----------|
| Sodium<br>Morrhuate (5%)               | ~61% (as single agent)       | Good                        | Swelling, Pain,<br>Skin Necrosis        | [8]       |
| Sodium<br>Morrhuate (5%,<br>Foam)      | 65.2% (total disappearance)  | 91.3% (>50% reduction)      | Mild Pain,<br>Swelling, Skin<br>Blister | [9]       |
| Pingyangmycin +<br>Sodium<br>Morrhuate | 82% ("excellent" rating)     | Higher than single agent    | Swelling and<br>Pain                    | [8]       |
| Ethanol                                | High                         | Highest                     | Facial nerve<br>palsy, Necrosis         | [10]      |

Table 3: Reported Complications and Adverse Events



| Complication Type                                       | Description                                             | Frequency              | Reference |
|---------------------------------------------------------|---------------------------------------------------------|------------------------|-----------|
| Local Site Reactions                                    | Burning/cramping<br>sensation, swelling,<br>tenderness. | Common                 | [1][7]    |
| Extravasation leading to tissue sloughing and necrosis. | Can occur; technique-<br>dependent.                     | [1][4]                 |           |
| Hyperpigmentation (light-bronze color).                 | Common, often transient.                                | [7]                    | _         |
| Systemic Reactions                                      | Drowsiness,<br>headache, dizziness.                     | Rare                   | [2][11]   |
| Nausea, vomiting.                                       | Infrequent                                              | [11]                   |           |
| Serious Complications                                   | Anaphylaxis/Hypersen sitivity.                          | Rare but serious risk. | [11][12]  |
| Pulmonary Embolism.                                     | Reported, rare.                                         | [1][11]                |           |
| Extension of thrombus into deep venous system.          | Risk, especially with valvular incompetence.            | [1]                    | _         |

## **Experimental Protocols**

# Protocol 1: Preparation and Handling of Sodium Morrhuate

- Inspection: Visually inspect the vial. **Sodium morrhuate** injection may show separation of solid matter on standing. DO NOT USE if a solid precipitate is present that does not dissolve completely upon warming.[1]
- Warming: If solids are present or if the solution is cold, warm the vial by immersing it in hot water until the solution is clear.[1][4]



- Syringe Preparation: Due to the solution's tendency to froth, use a large-bore needle to draw the solution into the syringe.[1][4]
- Needle Exchange: After filling the syringe, replace the large-bore needle with a smaller-bore needle (e.g., 21-25 gauge) for the injection.[4][6]

## **Protocol 2: Ultrasound-Guided Sclerotherapy Technique**

- Patient Assessment and Consent:
  - Obtain informed consent, discussing risks, benefits, and alternatives.
  - Evaluate the patient's medical history for contraindications such as acute thrombophlebitis, uncontrolled systemic diseases (e.g., diabetes), or hypersensitivity.[4]
  - Perform a physical examination and Doppler ultrasound to assess valvular competency and rule out deep vein occlusion.[1]
  - Consider a test dose of 0.25-1 mL of 5% sodium morrhuate 24 hours prior to the full treatment to assess for sensitivity.[1][4]
- Materials and Equipment:
  - High-frequency linear ultrasound probe (7-12 MHz).
  - Sterile ultrasound gel and probe cover.
  - Syringes (1 mL, 3 mL, 5 mL).
  - Needles (large-bore for drawing up, 21-25 gauge for injection).
  - 5% Sodium Morrhuate solution.
  - Skin preparation solution (e.g., chlorhexidine).
  - Local anesthetic (e.g., 1% lidocaine), if required.
  - Compression bandages or stockings.

## Methodological & Application



#### Procedure:

- Positioning: Position the patient to allow for optimal access to the target vessel. This may be supine, prone, or standing, depending on the vessel's location.
- Ultrasound Mapping: Using the ultrasound, identify and map the target vessel(s). Assess the vessel's diameter, depth, and any connections to the deep venous system.
- Site Preparation: Prepare the skin over the injection site using a sterile technique.
- Needle Insertion: Under real-time ultrasound guidance, insert the needle into the lumen of the target vessel. An in-plane approach is often preferred as it allows for visualization of the entire needle shaft and tip.[13]
- Confirmation of Placement: Confirm intravascular needle tip placement by visualizing the tip within the vessel lumen. A small test injection of saline or lidocaine can confirm correct placement and flow.[13]
- Sclerosant Injection: Slowly inject the prepared sodium morrhuate solution while continuously monitoring the injection on the ultrasound screen. Observe for sclerosant distribution and signs of extravasation. The injection should be stopped if significant pain or resistance is encountered.
- Post-Injection: Once the injection is complete, withdraw the needle and apply immediate, firm compression to the site.

#### Post-Procedure Care and Follow-up:

- Compression: Apply a compression bandage or stocking over the treated area.
  Compression should be worn continuously for at least 48 hours, followed by daytime use for an additional 5-7 days.[14]
- Activity: Encourage immediate ambulation.[14] Patients should avoid strenuous activity,
  heavy lifting, and prolonged periods of sitting or standing for approximately one week.[14]
- Monitoring: Instruct the patient to monitor for signs of infection (redness, fever, discharge),
  severe pain, or symptoms of deep vein thrombosis.[14]



 Follow-up: Schedule a follow-up appointment within 2 weeks to assess treatment efficacy and monitor for complications.[14]

## **Visualizations**

## **Mechanism of Action and Experimental Workflow**

The following diagrams illustrate the mechanism of action of **sodium morrhuate** and the general experimental workflow for its ultrasound-guided application.





Click to download full resolution via product page

Caption: Mechanism of action for **sodium morrhuate** as a sclerosing agent.





Click to download full resolution via product page

Caption: Workflow for ultrasound-guided sodium morrhuate sclerotherapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Morrhuate Sodium (Morrhuate Sodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Articles [globalrx.com]
- 4. drugs.com [drugs.com]
- 5. Mechanism of Action of Sclerotherapy | Plastic Surgery Key [plasticsurgerykey.com]
- 6. Ultrasound-guided interventions in rheumatology PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluoroscopy-guided foam sclerotherapy with sodium morrhuate for peripheral venous malformations: Preliminary experience PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A systematic review and network meta-analysis of the effectiveness of sclerotherapy for venous malformation PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Pharmacology of Sclerotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 13. mskultrasound.co.nz [mskultrasound.co.nz]
- 14. ivein.com [ivein.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Ultrasound-Guided Sodium Morrhuate Injection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560553#technique-for-ultrasound-guided-sodium-morrhuate-injection]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com